

Diisoamylamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisoamylamine*

Cat. No.: B1670623

[Get Quote](#)

An In-depth Technical Guide to **Diisoamylamine**: Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development and organic synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of **diisoamylamine**, a key secondary amine used in various chemical applications.

Core Molecular Data

Diisoamylamine, also known as Diisopentylamine or 3-methyl-N-(3-methylbutyl)butan-1-amine, is a branched-chain aliphatic amine. Its fundamental properties are summarized below.

Quantitative Data Summary

The essential molecular details of **diisoamylamine** are presented in the following table for clarity and quick reference.

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₂₃ N	[1] [2] [3] [4] [5]
Molecular Weight	157.30 g/mol	
Monoisotopic Mass	157.183049738 u	
CAS Number	544-00-3	

Logical Relationship of Core Properties

The relationship between the common name, chemical formula, and molecular weight is a foundational concept in chemistry. The name "**diisoamylamine**" describes the structure, which directly translates to a specific molecular formula. The molecular weight is then calculated from this formula based on the atomic weights of its constituent elements.

[Click to download full resolution via product page](#)

Figure 1. Logical workflow from chemical name to molecular weight.

Experimental Protocols

The determination of molecular weight and formula for a compound like **diisoamylamine** typically involves standard analytical chemistry techniques.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is the primary technique for determining the molecular weight of a compound.

Methodology:

- Sample Preparation: A dilute solution of **diisoamylamine** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds like **diisoamylamine**. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).
- Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).

- **Detection:** A detector measures the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion provides the molecular weight. For **diisoamylamine**, a prominent peak would be expected at an m/z value corresponding to its monoisotopic mass (~157.18 u).

Elemental Analysis for Molecular Formula Confirmation

Elemental analysis is used to determine the empirical formula of a compound, which can then be used in conjunction with the molecular weight to determine the molecular formula.

Methodology:

- **Combustion:** A precisely weighed sample of **diisoamylamine** is combusted in a furnace with an excess of oxygen.
- **Gas Separation:** The combustion products (CO₂, H₂O, and N₂) are passed through a series of columns that separate them.
- **Detection:** The amount of each gas is measured using thermal conductivity detectors.
- **Calculation:** The masses of carbon, hydrogen, and nitrogen in the original sample are calculated from the amounts of CO₂, H₂O, and N₂ produced. These masses are converted to percentages and used to derive the empirical formula. The molecular formula is then determined by finding the integer multiple of the empirical formula that matches the molecular weight obtained from mass spectrometry. For **diisoamylamine**, the analysis would yield percent compositions of approximately C 76.36%, H 14.74%, and N 8.90%.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisoamylamine | C₁₀H₂₃N | CID 10988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]

- 3. Diisoamylamine | lookchem [lookchem.com]
- 4. CAS 544-00-3: Diisoamylamine | CymitQuimica [cymitquimica.com]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- To cite this document: BenchChem. [Diisoamylamine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670623#diisoamylamine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com